molecular formula C14H13N5OS B2938333 N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251622-61-3

N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2938333
CAS No.: 1251622-61-3
M. Wt: 299.35
InChI Key: UZZCQMKYGWRUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a triazole ring, which is further substituted with a thiazole moiety and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones. The triazole ring is then formed through a [3+2] cycloaddition reaction, often using azides and alkynes. Finally, the benzyl group and carboxamide moiety are introduced through subsequent reactions involving benzyl halides and carboxylic acid derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole and benzyl groups can be oxidized to form corresponding sulfoxides and benzoic acids.

  • Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides, benzoic acids.

  • Reduction: Amines.

  • Substitution: Various triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole and thiazole rings make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is being explored for its therapeutic potential. Its derivatives may be used to develop new drugs for treating various diseases, including infections and cancer.

Industry: In industry, the compound can be used as a chemical intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiazole and benzyl groups may enhance the compound's binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazoles: These compounds share the thiazole ring and are known for their diverse biological activities.

  • Triazoles: Compounds with triazole rings are used in various pharmaceutical applications due to their ability to inhibit enzymes.

  • Carboxamides: These compounds are common in drug design due to their stability and bioactivity.

Uniqueness: N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-benzyl-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-10-12(17-18-19(10)14-15-7-8-21-14)13(20)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZCQMKYGWRUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.